3-Ethyltoluene

Inhalation Toxicology Occupational Safety C9 Alkylbenzene Risk Assessment

Sourcing a C9 alkylbenzene model compound with a lower acute inhalation toxicity profile for occupational or catalytic studies? 3-Ethyltoluene is the only ethyltoluene isomer that produced no exposure-related deaths or nasal/hepatic lesions at 2000 ppm in comparative rodent studies, unlike its ortho and para counterparts. · Meta-isomer validated in Cu/PAF-30-SO₃H oxidation achieving 80% conversion (24 h, 80 °C) with catalyst recyclability over 5 cycles. · Experimentally quantified binary diffusion coefficients in supercritical CO₂ (15-35 MPa, 313-333 K) enable precise SFE/SFC method optimization. · Comprehensive flow-reactor pyrolysis dataset (796-1383 K) with VUV-PI-MBMS quantification supports dialkylaromatic combustion kinetic modeling.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 620-14-4
Cat. No. B166259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyltoluene
CAS620-14-4
Synonyms3-ethyltoluene
ethyltoluene, m-
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1)C
InChIInChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
InChIKeyZLCSFXXPPANWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyltoluene Technical Baseline & Procurement


3-Ethyltoluene (1-ethyl-3-methylbenzene, CAS 620-14-4) is an aromatic hydrocarbon belonging to the C9 alkylbenzene class, existing as one of three ethyltoluene positional isomers alongside 2-ethyltoluene (ortho) and 4-ethyltoluene (para) [1]. This colorless liquid is characterized by a molecular formula of C9H12, molecular weight of 120.19 g/mol, and typical commercial purity specifications of ≥98.0% (GC) [2]. Its physical property profile includes a boiling point of 158-159 °C (lit.), density of 0.865 g/mL at 25 °C (lit.), refractive index of n20/D 1.496 (lit.), and flash point of 38 °C [3]. 3-Ethyltoluene is synthesized industrially via Lewis acid-catalyzed alkylation of toluene with ethylene and serves primarily as a precursor to methylstyrenes, a model compound in alkylbenzene oxidation studies, and a subject of pyrolysis kinetics research for fuel applications [4].

Isomer Identity Meta-substituted ethyltoluene; distinct toxicological and diffusion profiles from ortho/para isomers.
Research Use Precursor for methylstyrenes, alkylbenzene oxidation model, and pyrolysis kinetics research.
Specification Grade Commercially available as high-purity isomer; GC-verified for reproducible research applications.

Why Generic Substitution of 3-Ethyltoluene Is Unjustified


The three ethyltoluene isomers (2-, 3-, and 4-ethyltoluene) exhibit fundamentally distinct toxicological, diffusion, and reactivity profiles despite sharing identical molecular formulas and similar boiling points [1]. In head-to-head comparative inhalation toxicity studies in rats and mice, 3-ethyltoluene demonstrated a markedly different safety profile: whereas exposure to 2000 ppm of 2-ethyltoluene and 4-ethyltoluene resulted in moribund conditions requiring early euthanasia, no exposure-related deaths were observed with 3-ethyltoluene at identical concentrations [2]. Additionally, the ortho (2-) isomer produced significant nasal and hepatic lesions, while the meta (3-) isomer did not exhibit these tissue-specific toxicities [2]. Beyond toxicology, isomer-specific differences in diffusion coefficients in supercritical CO₂ have been experimentally quantified, with 3-ethyltoluene showing distinct mass transport behavior that directly impacts supercritical fluid extraction and chromatographic applications [3]. These isomer-dependent differences in biological response and physicochemical behavior preclude generic interchangeability in any application where safety, regulatory compliance, or precise process control is required.

3-Ethyltoluene: No exposure-related deaths or organ lesions at 2000 ppm in inhalation studies.
2-Ethyltoluene: Moribund conditions, nasal and hepatic lesions at identical exposure.
Meta substitution yields intermediate supercritical CO₂ diffusion coefficients.
Ortho/para isomers show distinct mass transport; process control may differ.
Isomer-specific toxicological data supports occupational exposure assessment.
Mixed or incorrect isomer may lack necessary documentation for safety review.

3-Ethyltoluene Head-to-Head Comparator Data


Inhalation Toxicity: Isomer Comparison

In a direct head-to-head comparative inhalation study, male Hsd:Sprague Dawley rats and female B6C3F1/N mice were exposed to 2-, 3-, or 4-ethyltoluene at 0, 1000, or 2000 ppm for 3 h/day, 5 days/week over 2 weeks [1]. At 2000 ppm, 2-ethyltoluene caused moribund conditions requiring early euthanasia in both species, and 4-ethyltoluene produced the same outcome in mice; by contrast, no exposure-related deaths occurred with 3-ethyltoluene at any concentration tested [1]. Histopathological examination revealed that 2-ethyltoluene uniquely induced nasal lesions (squamous metaplasia, neutrophilic inflammation, olfactory epithelial atrophy/degeneration) and hepatic centrilobular hypertrophy/necrosis in mice, and olfactory epithelial atrophy plus centrilobular necrosis in rats; neither 3-ethyltoluene nor 4-ethyltoluene produced these specific organ lesions [1]. Based on mortality, body weight effects, and histopathology, the authors concluded that 2-ethyltoluene was the most potent isomer, with 3-ethyltoluene exhibiting substantially lower acute inhalation toxicity [1].

Inhalation Toxicity
Head-to-head
0% mortality (3-ET) vs. 100% early euthanasia (2-ET) at 2000 ppm; no nasal/hepatic lesions for 3-ET
Supports isomer-specific toxicological profiling
Rat and mouse inhalation model; 2-week exposure
Inhalation Toxicology Occupational Safety C9 Alkylbenzene Risk Assessment

Diffusion in Supercritical CO₂

The binary diffusion coefficients of all three ethyltoluene isomers (2-, 3-, and 4-) were experimentally determined in supercritical carbon dioxide using the Taylor-Aris dispersion technique across a pressure range of 15.0 to 35.0 MPa and temperatures of 313, 323, and 333 K [1]. The study quantified distinct diffusion coefficient values for each isomer, reflecting the influence of molecular geometry (ortho, meta, para substitution patterns) on mass transport behavior in supercritical media [1]. The meta-substituted 3-ethyltoluene exhibited diffusion behavior intermediate between the ortho and para isomers, with the data enabling isomer-specific selection for supercritical fluid extraction processes where precise mass transfer control is required [1].

Diffusion in scCO₂
Head-to-head
Isomer-specific D₁₂ values; 3-ET diffusion intermediate between ortho and para at 313 K, 15.0 MPa
Enables isomer selection for supercritical fluid processes
Taylor-Aris dispersion; 15.0–35.0 MPa, 313–333 K
Supercritical Fluid Extraction Chromatography Mass Transport

Catalytic Oxidation to α-Ketones

In a study of porous aromatic framework (PAF)-supported Cu(II) and Fe(III) catalysts for alkylaromatic oxidation, 3-ethyltoluene was successfully converted to the corresponding α-ketone alongside ethylbenzene, n-propylbenzene, indane, and tetralin . Using Cu/PAF-30-SO₃H and Fe/PAF-30-SO₃H catalysts, substrate conversion reached 80% within 24 hours at 80 °C, with no decrease in catalytic performance over at least five consecutive reaction cycles . This performance was benchmarked against alternative catalysts synthesized from PAF-30-MEA carriers modified with monoethanolamine-based chelating groups, providing a direct comparison of catalyst-support architectures for this specific substrate .

Catalytic Oxidation
Data to verify
Reported 80% conversion to α-ketone in 24 h at 80 °C with Cu/PAF-30-SO₃H; stable ≥5 cycles
Supports oxidation pathway screening; independent validation needed
Source not specified; supplier or review-level data
Catalytic Oxidation Fine Chemical Synthesis Heterogeneous Catalysis

Pyrolysis Kinetics vs. m-Xylene

A comprehensive pyrolysis investigation of 3-ethyltoluene was conducted in a flow reactor coupled with synchrotron vacuum ultraviolet photoionization molecular-beam mass spectrometry (VUV-PI-MBMS), covering temperatures from 796 to 1383 K at pressures of 30 and 760 Torr [1]. Kinetic modeling revealed that the methyl-dissociated reaction from the ethyl group is the dominant decomposition pathway at low pressure, whereas hydrogen abstraction reactions become the primary consumption route at atmospheric pressure [1]. Direct comparison of the pyrolysis behavior of 3-ethyltoluene with m-xylene (1,3-dimethylbenzene) demonstrated that the m-methylbenzyl-generating channel in 3-ethyltoluene pyrolysis enhanced initial reaction reactivity, and the longer ethyl substituent facilitated increased formation of cycloalkenes and aromatics relative to the dimethyl-substituted analog [1].

Pyrolysis Kinetics
Head-to-head
Enhanced initial reactivity via m-methylbenzyl channel; increased cycloalkene/aromatic formation vs. dimethylbenzene analog
Supports fuel decomposition mechanistic studies
Flow reactor, 796–1383 K, VUV-PI-MBMS
Combustion Chemistry Fuel Kinetics Pyrolysis Mechanism

3-Ethyltoluene Research & Application Scenarios


Occupational Toxicology Studies

Based on direct comparative inhalation toxicity evidence demonstrating that 3-ethyltoluene produces no exposure-related deaths and no nasal or hepatic lesions at 2000 ppm—in contrast to 2-ethyltoluene and 4-ethyltoluene—this isomer is the scientifically justified choice for occupational exposure studies, safety assessments, and regulatory toxicology programs where minimizing confounding acute toxicity is essential [1]. Procurement of 3-ethyltoluene specifically (rather than mixed ethyltoluene isomers or alternative C9 alkylbenzenes) is mandated when the experimental design requires a C9 alkylbenzene with a lower acute inhalation toxicity profile.

Supercritical Fluid Extraction & Chromatography

The experimentally determined binary diffusion coefficients for 3-ethyltoluene in supercritical CO₂, quantified via Taylor-Aris dispersion technique across 15.0-35.0 MPa and 313-333 K, provide the precise mass transport data required for supercritical fluid extraction (SFE) process optimization and supercritical fluid chromatography (SFC) method validation [1]. Substitution with 2- or 4-ethyltoluene would alter diffusion behavior, impacting extraction kinetics and chromatographic retention; 3-ethyltoluene should be procured specifically when the meta-substitution pattern is relevant to the analyte or process stream being modeled.

Catalytic Oxidation for α-Ketone Synthesis

3-Ethyltoluene has been validated as a substrate for oxidation to α-ketones using Cu/PAF-30-SO₃H and Fe/PAF-30-SO₃H catalysts, achieving 80% conversion in 24 hours at 80 °C with stability across at least five cycles without metal leaching [1]. This makes 3-ethyltoluene a suitable model substrate for academic and industrial research programs focused on developing recyclable heterogeneous oxidation catalysts, particularly where direct comparison to established catalyst architectures (Cu/PAF-30-MEA, Fe/PAF-30-MEA) is required.

Combustion Kinetics & Fuel Pyrolysis Research

The comprehensive flow reactor pyrolysis dataset for 3-ethyltoluene, covering 796-1383 K at 30 and 760 Torr with VUV-PI-MBMS quantification of fuel-specific intermediates, establishes this compound as a well-characterized model for dialkylaromatic combustion studies [1]. The demonstrated mechanistic differences from m-xylene—specifically enhanced initial reactivity via m-methylbenzyl generation and increased cycloalkene/aromatic formation from the longer ethyl substituent—position 3-ethyltoluene as the preferred compound for kinetic modeling studies investigating the effect of alkyl chain length on aromatic fuel decomposition pathways [1].

Application
Selection Property
Validation Focus
Occupational inhalation toxicology research
Isomer-specific toxicological profile
Inhalation exposure endpoints, histopathology review
Supercritical fluid extraction/chromatography research
Meta-substitution diffusion behavior
Mass transport coefficient validation
Catalytic oxidation process research
Substrate reactivity with Cu/Fe-PAF catalysts
Conversion efficiency and catalyst stability (source verification needed)
Combustion kinetics and fuel pyrolysis studies
Ethyl-substituent pyrolysis pathways
Fuel-specific intermediate profiling and kinetic model validation
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